molecular formula C21H22ClN3OSD4 B602518 Perphenazine-d4 CAS No. 155593-75-2

Perphenazine-d4

Cat. No. B602518
M. Wt: 408
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Perphenazine-d4 is the deuterium labeled Perphenazine . Perphenazine is a typical antipsychotic drug. Chemically, it is classified as a piperazinyl phenothiazine . It has been in clinical use for decades . It is available as oral tablets containing 2 mg, 4 mg, 8 mg, and 16 mg of perphenazine .


Molecular Structure Analysis

The molecular formula of Perphenazine-d4 is C21H22D4ClN3OS . Its average mass is 407.993 Da and its monoisotopic mass is 407.173615 Da .

Scientific Research Applications

  • Perphenazine, a phenothiazine derivative, has shown potential in treating schizophrenia with fewer side effects compared to other antipsychotics. Its effectiveness is similar to other antipsychotic drugs, and it is often used due to its relative inexpensiveness and frequency of use (Hartung et al., 2005).

  • A mutual prodrug ester of GABA and perphenazine exhibits antipsychotic efficacy with diminished extrapyramidal effects. This suggests a novel approach for antipsychotic drugs that combine GABAergic activity (Nudelman et al., 2008).

  • Perphenazine has been examined for its potential in increasing the effectiveness of standard glioblastoma chemoirradiation. It possesses attributes beneficial to glioblastoma treatment, such as blocking dopamine and serotonin receptors and activating protein phosphatase 2 (Kast, 2020).

  • Perphenazine has been associated with extrapyramidal symptoms (EPS), particularly when used in postoperative nausea and vomiting (PONV) prophylaxis. However, the incidence of acute EPS following administration of oral perphenazine is relatively low (Henao et al., 2014).

  • Research has also focused on the development and validation of methods for the quantitative determination of perphenazine in biological samples, such as rabbit plasma, which is crucial for both clinical and research applications (Turunen et al., 2008).

  • Phenothiazines like perphenazine induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia, suggesting their potential as a treatment for certain cancers (Gutierrez et al., 2014).

Safety And Hazards

Perphenazine, the parent compound of Perphenazine-d4, has several safety considerations. It can cause movement disorders such as restlessness, shaking, and tremors . It is not approved for use in older adults with dementia-related psychosis . Users are advised to avoid inhalation and contact with skin, eyes, and clothing as the material may be an irritant .

properties

IUPAC Name

2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCVKNLCSQQDEP-WNJORUDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perphenazine-d4

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